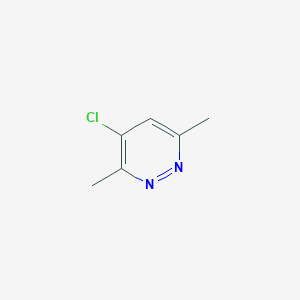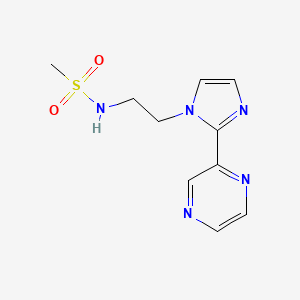
4-Chloro-3,6-dimethyl-pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3,6-dimethyl-pyridazine” is a chemical compound with the molecular formula C5H4Cl2N2 . It is also known by other names such as “3,6-Dichloro-4-methylpyridazine” and "3,6-Dichloro-5-methylpyridazine" . It has been used in the synthesis of 7-methyl-2-phenylimidazo .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, it has been synthesized through the condensation of various substituted benzyl alcohols with 3-chloro-6- (3,5-dimethyl-lH- pyrazole-l-yl)pyridazine . The residue from the reaction was purified by column chromatography to yield the final product .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C5H4Cl2N2/c1-3-2-4 (6)8-9-5 (3)7/h2H,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For instance, it has been used in the synthesis of 7-methyl-2-phenylimidazo .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 163.005 . Other physical and chemical properties such as melting point and boiling point are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Anticonvulsive Properties
Research indicates that certain 3,6-dialkoxy-pyridazines demonstrate effective anticonvulsive properties. This finding is crucial for developing new pharmacological solutions for seizure disorders. Notably, the 3,6-dihydrazino-pyridazine variant is similar to blood pressure-lowering drugs in its pharmacological effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Corrosion Inhibition
Pyridazine derivatives, including 4-Chloro-3,6-dimethyl-pyridazine, have shown potential as corrosion inhibitors for mild steel in acidic environments. These compounds form a protective film on the steel surface, significantly reducing corrosion rates (Olasunkanmi, Mashuga, & Ebenso, 2018).
Spectroscopic Analysis
Spectroscopic techniques like FT-IR, micro-Raman, and UV–vis have been employed to study the molecular behavior of this compound compounds. These studies provide deep insights into the structural and electronic properties of these compounds, important for various applications (Sarıkaya, Bahçelī, Varkal, & Dereli, 2017).
Biological Activities
Some pyridazine derivatives, including those with chloro and dimethyl substitutions, have been shown to exhibit considerable biological activities such as anti-tumor and anti-inflammatory properties. This underscores the potential of these compounds in the development of new therapeutic agents (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Metal-Coordination and Self-Assembly
Pyridazine derivatives are noted for their ability to coordinate with metals, leading to the formation of complex structures like [2x2] gridlike metal complexes. This property is significant for the development of new materials and catalysts (Hoogenboom, Moore, & Schubert, 2006).
Safety and Hazards
Direcciones Futuras
The future directions for “4-Chloro-3,6-dimethyl-pyridazine” could involve further exploration of its pharmacological activities. Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities and have been used in various therapeutic disciplines . Therefore, “this compound” could potentially be used in the development of new drugs and therapies.
Mecanismo De Acción
Target of Action
This compound belongs to the pyridazine family, which is known to interact with a wide range of biological targets
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . The specific interactions of 4-Chloro-3,6-dimethyl-pyridazine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyridazine derivatives have been associated with various biochemical pathways due to their broad spectrum of pharmacological activities
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Chloro-3,6-dimethyl-pyridazine are not well-studied. Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities
Cellular Effects
The cellular effects of this compound are not well-documented. Pyridazine derivatives have been shown to have numerous practical applications . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Pyridazine derivatives have been shown to have numerous practical applications . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Propiedades
IUPAC Name |
4-chloro-3,6-dimethylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJVEGDCPRBRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68206-05-3 |
Source


|
| Record name | 4-chloro-3,6-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)






![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2709311.png)
![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)
![N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2709313.png)

